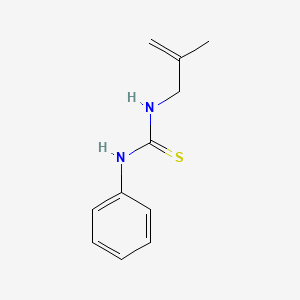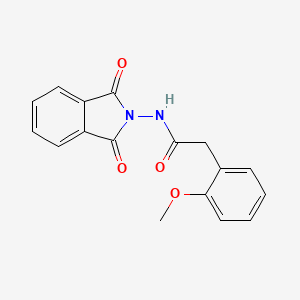
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide, also known as ISO-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the cytokine-inducible isoform of the enzyme heme oxygenase-1 (HO-1), which is known to play a crucial role in the development and progression of various cancers.
Mecanismo De Acción
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide involves the inhibition of heme oxygenase-1 (HO-1), which is an enzyme that plays a crucial role in the development and progression of various cancers. HO-1 is known to promote the survival and proliferation of cancer cells by protecting them from oxidative stress and apoptosis. By inhibiting HO-1, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide induces oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide is its specificity towards HO-1, which makes it a potential target for cancer therapy. However, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase-2 (COX-2), which may limit its use in cancer therapy. Additionally, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has poor solubility in water, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of HO-1. Another direction is the investigation of the use of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the use of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide in animal models of cancer could provide valuable information about its potential use in cancer therapy.
Métodos De Síntesis
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide can be synthesized using a simple two-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phthalic anhydride in the presence of a catalyst to form the desired N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide compound. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-9-5-2-6-11(14)10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAULGRPFRBHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

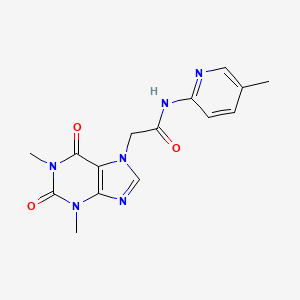
![2-phenylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5870678.png)
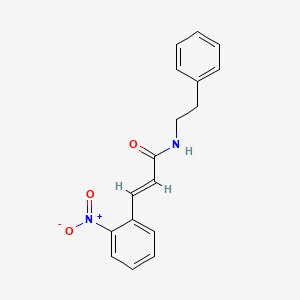
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5870689.png)
![N-{2-[(3-methylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5870713.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5870719.png)
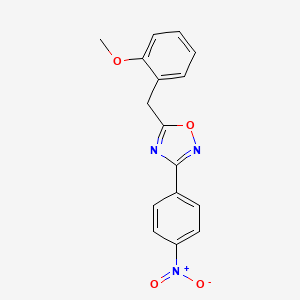
![1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5870730.png)

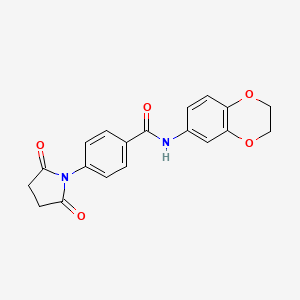
![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)


